An In-Depth Technical Guide on 2-Amino-2-(2-chlorophenyl)ethanol
An In-Depth Technical Guide on 2-Amino-2-(2-chlorophenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-2-(2-chlorophenyl)ethanol (CAS No. 127428-62-0), a substituted phenylethanolamine. Due to the limited availability of in-depth experimental data in peer-reviewed literature for this specific isomer, this guide consolidates available information from chemical suppliers and databases, while also drawing logical inferences from the well-documented chemistry of related structural analogs. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its chemical identity, basic physicochemical properties, and key safety considerations. This document also outlines general methodologies for the synthesis and analysis of similar amino alcohols, providing a framework for future research and development.
Introduction
2-Amino-2-(2-chlorophenyl)ethanol, also known as DL-2-Chlorophenylglycinol, is a chiral amino alcohol. The phenylethanolamine scaffold is a critical structural motif present in a wide array of biologically active molecules and serves as a versatile building block in medicinal and synthetic chemistry. The strategic placement of a chlorine atom on the ortho position of the phenyl ring, combined with the amino and hydroxyl functional groups, imparts a unique electronic and steric profile, suggesting its potential as a precursor for novel chemical entities.
While its para- and meta-substituted isomers, as well as the regioisomer 2-amino-1-(2-chlorophenyl)ethanol, have been more extensively studied, this guide focuses specifically on the 2-amino-2-(2-chlorophenyl) structural arrangement. The objective is to provide a centralized resource of its known properties and to propose scientifically grounded, generalized protocols for its synthesis and characterization, thereby facilitating further investigation into its potential applications.
Chemical and Physical Properties
The fundamental physicochemical properties of 2-Amino-2-(2-chlorophenyl)ethanol are summarized in the table below. It is important to note that some of these properties are predicted or sourced from chemical supplier databases and may not have been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| IUPAC Name | 2-Amino-2-(2-chlorophenyl)ethanol | |
| Synonyms | DL-2-Chlorophenylglycinol | [] |
| CAS Number | 127428-62-0 | [2][3] |
| Molecular Formula | C₈H₁₀ClNO | [2][3] |
| Molecular Weight | 171.62 g/mol | [2][3] |
| Physical Form | Solid | |
| Boiling Point | 318.7 ± 27.0 °C (at 760 mmHg) | |
| Storage Temperature | 2-8°C, keep in dark place, inert atmosphere |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would commence from 2-chloroacetophenone, as illustrated in the workflow diagram below. This multi-step synthesis is a well-established method for preparing phenylethanolamine derivatives.
Caption: Proposed synthetic workflow for 2-Amino-2-(2-chlorophenyl)ethanol.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol that a researcher could use as a starting point for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol. It is crucial to note that this protocol has not been experimentally validated for this specific compound and would require optimization and careful safety assessment.
Step 1: Bromination of 2-Chloroacetophenone
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Dissolve 2-chloroacetophenone in a suitable solvent such as glacial acetic acid or chloroform.
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Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the solution at room temperature while stirring.
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Continue stirring until the reaction is complete (monitored by TLC or GC).
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Remove the solvent under reduced pressure to obtain crude α-bromo-2-chloroacetophenone.
Step 2: Azidation of α-Bromo-2-chloroacetophenone
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Dissolve the crude α-bromo-2-chloroacetophenone in a mixture of acetone and water.
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Add sodium azide in portions while maintaining the temperature below 25°C.
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Stir the mixture at room temperature for several hours until the reaction is complete.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-azido-1-(2-chlorophenyl)ethanone.
Step 3: Reduction of the Azide
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Dissolve the azido ketone in a suitable solvent like methanol or ethanol.
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Add a catalyst, such as 10% Palladium on carbon.
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the amine.
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Filter off the catalyst and concentrate the filtrate to obtain 2-amino-1-(2-chlorophenyl)ethanone.
Step 4: Reduction of the Ketone
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Dissolve the amino ketone in methanol and cool the solution in an ice bath.
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Add sodium borohydride in small portions.
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Allow the reaction to warm to room temperature and stir until the ketone is completely reduced.
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Quench the reaction carefully with water and remove the methanol under reduced pressure.
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Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the crude 2-Amino-2-(2-chlorophenyl)ethanol.
Purification
The crude product can be purified by standard laboratory techniques such as:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.
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Column Chromatography: Silica gel chromatography using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is a common method for purifying amino alcohols.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide information on the number and types of protons and their connectivity. Expected signals would include aromatic protons, a methine proton adjacent to the amino and hydroxyl groups, a methylene group, and exchangeable protons for the amine and hydroxyl groups.
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¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the chiral carbon bearing the amino and hydroxyl groups, and the methylene carbon.
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Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.
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Infrared (IR) Spectroscopy: Would identify the presence of key functional groups, such as O-H and N-H stretches (typically in the 3200-3500 cm⁻¹ region), C-H stretches, and C-C and C-Cl bonds.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable for assessing the purity of the compound and for quantitative analysis.
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Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) could also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.
The following diagram illustrates a general workflow for the analytical characterization of the synthesized product.
Caption: General workflow for the purification and analytical characterization of 2-Amino-2-(2-chlorophenyl)ethanol.
Potential Applications and Biological Activity
While there is no specific information regarding the biological activity or applications of 2-Amino-2-(2-chlorophenyl)ethanol in the public domain, its structural similarity to known pharmacologically active compounds suggests potential areas for investigation. Phenylethanolamines are known to interact with various biological targets, including adrenergic receptors.
Derivatives of structurally similar compounds have been investigated for a range of activities, including their use as intermediates in the synthesis of anticancer agents and other therapeutic compounds.[4][5] The unique substitution pattern of 2-Amino-2-(2-chlorophenyl)ethanol makes it an interesting candidate for inclusion in screening libraries for drug discovery programs.
Safety and Handling
Based on available supplier safety data, 2-Amino-2-(2-chlorophenyl)ethanol is classified as harmful if swallowed (H302). As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Amino-2-(2-chlorophenyl)ethanol is a chemical entity with potential for further exploration in medicinal and materials chemistry. This guide has consolidated the currently available information on its fundamental properties and has provided a scientifically sound, albeit hypothetical, framework for its synthesis and characterization. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential applications of this and related compounds. The lack of extensive peer-reviewed data underscores the opportunity for novel research in this area.
References
-
Appchem. 2-Amino-2-(2-chlorophenyl)ethanol | 127428-62-0. Available from: [Link]
-
PubChem. Ethanol, 2-((2-chlorophenyl)amino)-. Available from: [Link]
- Google Patents. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
ChemBK. 2-Amino-1-(2-chlorophenyl)ethanol. Available from: [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. Available from: [Link]
- Google Patents. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
MySkinRecipes. Research (5611). Available from: [Link]
-
MySkinRecipes. (R)-2-Amino-2-(4-chlorophenyl)ethanol. Available from: [Link]
-
U.S. Environmental Protection Agency. Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details. Available from: [Link]
-
National Institutes of Health. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Available from: [Link]
- Google Patents. EP0002297B1 - Process for the preparation of dl-phenyl-glycine amide.
- Google Patents. US3887606A - Process for the preparation of DL-phenylglycine esters.
-
MDPI. Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Available from: [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
- Google Patents. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.



